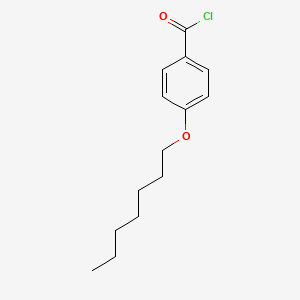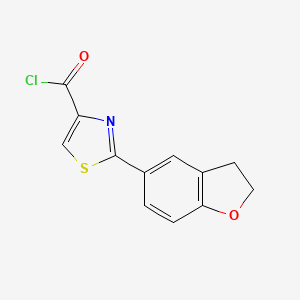
4-Octylbenzaldehyde
Overview
Description
4-Octylbenzaldehyde is a chemical compound with the molecular formula C15H22O . It has an average mass of 218.335 Da and a monoisotopic mass of 218.167068 Da . It is also known by other names such as 4-Octylbenzaldehyd in German, 4-Octylbenzaldéhyde in French, and Benzaldehyde, 4-octyl- in ACD/Index Name .
Synthesis Analysis
A paper titled “An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines” mentions the use of 4-Octylbenzaldehyde in the synthesis of an immunosuppressive agent . The compound was converted into 1-ethenyl-4-octylbenzene by a two-step synthesis .Molecular Structure Analysis
The molecular structure of 4-Octylbenzaldehyde consists of 15 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The linear formula of the compound is C15H22O .Physical And Chemical Properties Analysis
4-Octylbenzaldehyde has a molecular weight of 218.34 . Other physical and chemical properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point are not explicitly mentioned in the search results .Scientific Research Applications
Solid Phase Organic Synthesis
- Benzaldehyde derivatives like 4-octylbenzaldehyde are explored in solid-phase organic synthesis. Their reductive amination with primary amines yields benzylic secondary amines, which are then converted into ureas, sulfonamides, aryl amides, and alkyl amides. This process is useful for efficiently synthesizing a variety of chemical compounds (Swayze, 1997).
Synthesis of Immunosuppressive Agents
- 4-Octylbenzaldehyde has been used in the synthesis of the immunosuppressive agent FTY720. The process involves converting 4-Octylbenzaldehyde into various intermediates through reactions like hydroboration and Petasis reaction. FTY720 is significant in medical research, particularly in transplant medicine (Sugiyama et al., 2005).
Catalytic Oxidation Processes
- In the field of catalysis, derivatives of benzaldehyde, including 4-Octylbenzaldehyde, are used as substrates in the oxidation of benzylic alcohols to aromatic aldehydes. Such processes are important in the manufacture of fine chemicals and pharmaceutical intermediates (Wu et al., 2016).
Characterization and Spectroscopic Studies
- Benzaldehyde derivatives like 4-Octylbenzaldehyde have been the subject of various characterization and spectroscopic studies. This includes research on their molecular structures, nonlinear optical responses, and binding activities, which are vital in understanding their properties and potential applications in materials science and molecular engineering (Anbu et al., 2017).
Synthesis of Liquid Crystal Molecules
- Derivatives of 4-Octylbenzaldehyde are used in synthesizing liquid crystal molecules. These molecules find applications in various display technologies and electronic devices. The study of these compounds helps in understanding their liquid crystal properties and potential applications in new types of display technologies (Jamain et al., 2020).
Safety and Hazards
Future Directions
While specific future directions for 4-Octylbenzaldehyde are not mentioned in the search results, a paper titled “An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines” suggests that the compound could be used in the development of new synthetic pathways . This could potentially open up new opportunities for analogous quinoline-derived materials .
properties
IUPAC Name |
4-octylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKVZPVHTKOSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068521 | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octylbenzaldehyde | |
CAS RN |
49763-66-8 | |
| Record name | 4-Octylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49763-66-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-octylbenzaldehyde in the synthesis of FTY720?
A1: 4-Octylbenzaldehyde is a crucial starting material in a novel synthetic pathway for FTY720 (Fingolimod), an immunosuppressive drug. The synthesis utilizes a Petasis reaction, where 4-octylbenzaldehyde is first converted to (E)-2-(4-octylphenyl)vinylboronic acid. This boronic acid then reacts with dihydroxyacetone and benzylamine, and the subsequent catalytic hydrogenation yields FTY720 []. This method offers a convenient alternative to previously established synthetic routes.
Q2: How does 4-octylbenzaldehyde contribute to the synthesis of heterocyclic compounds with potential biological activity?
A2: 4-Octylbenzaldehyde plays a key role in synthesizing 1,3-oxazepine-4,7-dione derivatives, a class of heterocyclic compounds known for their potential antibacterial properties. The process involves reacting 4-octylbenzaldehyde with 4-aminobenzene sulphonic acid to form an azo compound. This compound then undergoes a series of reactions, culminating in a [2+5] cycloaddition with an anhydride to form the desired 1,3-oxazepine-4,7-dione derivative [].
Q3: Can 4-octylbenzaldehyde be used in extraction processes, and if so, what are its advantages?
A3: Yes, 4-octylbenzaldehyde shows promise as an extractant for recovering diamines like putrescine and cadaverine from aqueous solutions, particularly in bio-based plastics production []. A significant advantage of 4-octylbenzaldehyde is its low leaching into the aqueous phase, with only minimal contamination observed (19 ppm). Additionally, its distribution coefficient for diamines exhibits a strong dependence on concentration, allowing for efficient extraction and back-extraction by simply adjusting the concentration of 4-octylbenzaldehyde in the organic phase.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)




